(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL
Brand Name: Vulcanchem
CAS No.: 18524-19-1
VCID: VC0100435
InChI: InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1
SMILES: CC1(OCC(O1)C(C=C)O)C
Molecular Formula: C8H14O3
Molecular Weight: 158.19

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL

CAS No.: 18524-19-1

Cat. No.: VC0100435

Molecular Formula: C8H14O3

Molecular Weight: 158.19

* For research use only. Not for human or veterinary use.

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL - 18524-19-1

Specification

CAS No. 18524-19-1
Molecular Formula C8H14O3
Molecular Weight 158.19
IUPAC Name (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol
Standard InChI InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1
SMILES CC1(OCC(O1)C(C=C)O)C

Introduction

Chemical Structure and Properties

Molecular Identification

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is identified by the CAS registry number 18524-19-1 and has a molecular formula of C8H14O3 with a molecular weight of 158.19 g/mol. Its IUPAC name is (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol, which describes its structural configuration more precisely. The compound contains specific stereogenic centers that define its biological and chemical behaviors.

Structural Features

The compound contains several key structural elements:

  • A 2,2-dimethyl-1,3-dioxolane ring (isopropylidene protected diol)

  • A hydroxyl group at the 3-position

  • A double bond in the pent-2-ene backbone

  • Two defined stereogenic centers with 3R and 4S configurations

These features contribute to its three-dimensional structure represented by the following identifiers:

  • Standard InChI: InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1

  • SMILES notation: CC1(OCC(O1)C(C=C)O)C

Stereochemistry and Isomerism

Stereochemical Configuration

The compound's name explicitly indicates its stereochemistry with the (3R,4S) designation, specifying the absolute configuration at carbon positions 3 and 4. This stereochemical arrangement is crucial for its function as a chiral building block in asymmetric synthesis. The compound differs from its diastereomer (3R,4R)-4,5-isopropylidene pent-2-en-3-ol in the spatial arrangement at the C-4 position.

Comparison with Structural Isomers

A structural comparison between (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL and related compounds reveals important differences:

CompoundStereochemical ConfigurationMolecular WeightKey Structural Difference
(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL3R,4S158.19 g/mol4S configuration
(3R,4R)-4,5-Isopropylidene pent-2-en-3-ol3R,4R158.19 g/mol4R configuration
(R)-4,5-Isopropylidene-2-pentenolR at C-4 position158.19 g/molHydroxyl at C-1 rather than C-3

These subtle structural differences significantly impact the compounds' chemical behavior and applications in synthetic pathways .

Synthesis Methods

Related Synthetic Pathways

The literature indicates that similar compounds have been synthesized as part of more complex transformations. For instance, the Overman rearrangement has been utilized in the synthesis of similar structures for the preparation of anti-vicinal amino alcohols and natural products . This rearrangement provides high stereoselectivity, making it valuable for compounds where stereochemical control is crucial.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where stereochemical control is crucial. Its defined stereogenic centers and functional groups provide multiple handles for further transformation:

  • The hydroxyl group can undergo substitution, elimination, or oxidation

  • The alkene moiety enables additions, epoxidations, or hydrogenations

  • The protected diol can be selectively deprotected for further functionalization

Applications in Natural Product Synthesis

The compound's structure makes it valuable in the synthesis of complex natural products and pharmaceutically relevant molecules. Similar structural motifs appear in the synthesis pathway of:

  • Anti-vicinal amino alcohols

  • Sphingolipid derivatives

  • Chiral building blocks for pharmaceutical agents

Research indicates that related compounds have been employed in the synthesis of d-erythro-sphinganine and (+)-spisulosine, an antitumor agent, demonstrating the utility of this structural class in complex molecule synthesis .

Research Findings

Stereoselectivity Studies

Research on similar compounds has focused on developing methods for achieving high stereoselectivity. One notable approach is the MOM ether-directed Overman rearrangement, which has been documented to provide high diastereoselectivity in the synthesis of anti-vicinal amino alcohols . This technique could be applicable to the synthesis or transformation of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL as well.

Comparative Analysis

Structure-Activity Relationships

The stereochemistry of compounds like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL critically influences their chemical reactivity and biological effects. A comparison of activity patterns among structural analogs reveals important structure-activity relationships:

Structural FeatureImpact on Chemical ReactivityInfluence on Biological Activity
3R,4S configurationDetermines facial selectivity in additionsAffects binding to biological targets
Isopropylidene groupProvides steric hindrance and protectionModulates lipophilicity and membrane permeability
Hydroxyl groupEnables hydrogen bondingPotential for hydrogen bonding with receptors
Alkene functionalitySite for addition reactionsPotential for metabolic transformation

Current Research Trends

Synthetic Methodology Development

Current research involving compounds like (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL focuses on improving synthetic methodologies for creating complex chiral molecules. Key areas of investigation include:

  • Development of catalytic asymmetric methods for introducing the required stereochemistry

  • Green chemistry approaches to synthesis with reduced environmental impact

  • Flow chemistry techniques for scalable production

  • Chemoenzymatic approaches leveraging biocatalysts

Applications in Pharmaceutical Development

The compound's potential in pharmaceutical research stems from its utility as a building block for bioactive molecules. Research suggests that similar structures have been incorporated into:

  • Antitumor agents

  • Anti-inflammatory compounds

  • Antimicrobial drug candidates

The highly controlled stereochemistry of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL makes it particularly valuable for developing drugs where stereochemical configuration directly impacts therapeutic efficacy.

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